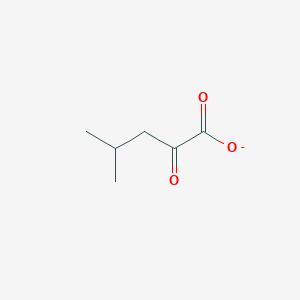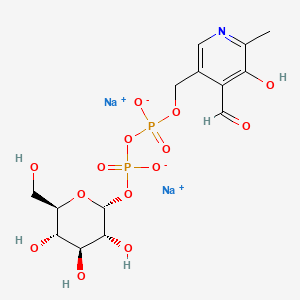
alpha-Ketoisocaproate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-oxopentanoate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 4-methyl-2-oxopentanoic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It derives from a valerate. It is a conjugate base of a 4-methyl-2-oxopentanoic acid.
Wissenschaftliche Forschungsanwendungen
Nitrogen Sparing in Fasting Obese Men : KIC has been shown to significantly reduce daily urine urea nitrogen excretion compared to control fasts and fasts in which leucine was administered, suggesting its role in nitrogen sparing during starvation (Mitch, Walser, & Sapir, 1981).
Neurological Applications : In a study involving rats, infusing KIC into the brain created a microenvironment similar to that found in maple syrup urine disease, significantly increasing interstitial levels of leucine and other large neutral amino acids, highlighting its potential in neurological research (Zielke et al., 1996).
Metabolism in Rat Liver Cells : KIC is metabolized to ketone bodies by isolated rat liver cells, with studies showing its interactions with fatty acids and effects on acetyl-CoA metabolism (Williamson, Walajtys-Rode, & Coll, 1979).
Insulin Releasing Action : KIC can influence insulin release in pancreatic beta-cells. It is known to bind to the sulfonylurea receptor site of the K(ATP) channel, indicating its relevance in diabetes research (Heissig et al., 2005).
Biotechnological Production : KIC, among other alpha-keto acids, is produced biotechnologically from renewable carbohydrates. This process is environmentally friendly compared to chemical synthesis, with applications in food additives, pharmaceuticals, and chemical synthesis (Song et al., 2016).
Influence on Growth and Feed Conversion : KIC has been studied for its potential to influence growth, feed conversion, and carcass composition in lambs, indicating its applications in animal nutrition and physiology (Flakoll et al., 1991).
Eigenschaften
Produktname |
alpha-Ketoisocaproate |
|---|---|
Molekularformel |
C6H9O3- |
Molekulargewicht |
129.13 g/mol |
IUPAC-Name |
4-methyl-2-oxopentanoate |
InChI |
InChI=1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/p-1 |
InChI-Schlüssel |
BKAJNAXTPSGJCU-UHFFFAOYSA-M |
SMILES |
CC(C)CC(=O)C(=O)[O-] |
Kanonische SMILES |
CC(C)CC(=O)C(=O)[O-] |
Synonyme |
2-keto-4-methylvalerate 2-ketoisocaproate 2-oxo-4-methylpentanoic acid 2-oxo-4-methylvaleric acid 2-oxoisocaproic acid 4-methyl-2-oxopentanoate 4-methyl-2-oxopentanoic acid 4-methyl-2-oxovalerate alpha-keto-isocaproic acid alpha-ketoisocaproate alpha-ketoisocaproic acid alpha-ketoisocaproic acid, calcium salt alpha-ketoisocaproic acid, sodium salt alpha-oxoisocaproate ketoleucine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[2-[[1-(2-Oxolanylmethyl)-5-phenyl-2-imidazolyl]thio]ethyl]morpholine](/img/structure/B1228061.png)
![6-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine](/img/structure/B1228062.png)

![2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B1228065.png)
